[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate
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Overview
Description
[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a trifluoromethanesulfonate group, a chlorinated benzodiazepine core, and a methylpiperazine moiety
Preparation Methods
The synthesis of [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate typically involves multiple stepsThe final step involves the addition of the trifluoromethanesulfonate group under specific reaction conditions .
Industrial production methods for this compound are not well-documented in the public domain, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure high yield and purity.
Chemical Reactions Analysis
[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, to form a variety of substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various neurotransmitter receptors and its potential as a psychoactive drug.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a tool in biochemical research
Mechanism of Action
The mechanism of action of [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets in the brain. It is believed to act on neurotransmitter receptors, particularly those involved in the modulation of GABA (gamma-aminobutyric acid) activity. This interaction leads to changes in neuronal excitability and can result in sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. Compared to these compounds, [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H18ClF3N4O3S |
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Molecular Weight |
474.9 g/mol |
IUPAC Name |
[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H18ClF3N4O3S/c1-26-6-8-27(9-7-26)18-14-11-13(30-31(28,29)19(21,22)23)3-5-15(14)24-16-4-2-12(20)10-17(16)25-18/h2-5,10-11,24H,6-9H2,1H3 |
InChI Key |
MTKHCEFATKQYMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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